molecular formula C23H26N2O5S2 B2622238 methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-51-3

methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2622238
CAS No.: 441290-51-3
M. Wt: 474.59
InChI Key: FMYJTQSAMHOSCJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe final step involves the sulfonation of the benzamido group with N,N-dipropylsulfamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.

    Sulfonamides: Similar to other sulfonamide-containing compounds, it may exhibit antimicrobial activity.

Uniqueness

Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a sulfonamide group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[b]thiophene core
  • A carboxylate group
  • A sulfamoyl moiety

This structural diversity contributes to its potential bioactivity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of similar compounds against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 µg/mL for certain derivatives . The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit essential enzymes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
7b2.73MDR Mycobacterium
8c0.60Dormant M. bovis BCG
8g0.61Dormant M. bovis BCG

Anticancer Activity

The compound also shows promise in cancer research. Benzothiophene derivatives have been reported to exert anticancer effects through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation . For instance, compounds derived from this class have demonstrated selective cytotoxicity against human cancer cell lines such as HeLa cells.

Case Study: Anticancer Efficacy
In a study examining the effects of benzothiophene derivatives on cancer cells, several compounds were found to significantly reduce cell viability at concentrations as low as 10 µM, indicating their potential as therapeutic agents in oncology.

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound may exhibit:

  • Anti-inflammatory effects : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.
  • Antioxidant properties : They can scavenge free radicals, contributing to their protective effects against oxidative stress .

Mechanistic Insights

Molecular docking studies suggest that the compound interacts with specific enzymes involved in bacterial metabolism and cancer cell proliferation. For example, docking simulations with the decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) enzyme indicated a favorable binding mode similar to that of known inhibitors . This interaction could elucidate the compound's mechanism of action against Mycobacterium tuberculosis.

Properties

IUPAC Name

methyl 3-[[4-(dipropylsulfamoyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-14-25(15-5-2)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-6-7-9-19(18)31-21(20)23(27)30-3/h6-13H,4-5,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYJTQSAMHOSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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